molecular formula C8H7N3O2S B8633148 2-Amino-5-cyano-6-(methylthio)nicotinic acid

2-Amino-5-cyano-6-(methylthio)nicotinic acid

Cat. No. B8633148
M. Wt: 209.23 g/mol
InChI Key: VVKFXPRMHQRBGL-UHFFFAOYSA-N
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Patent
US08883821B2

Procedure details

3.08 g (2 eq) of lithium hydroxide monohydrate is added at room temperature to a solution of 8.7 g (36.7 mmol) of ethyl 2-amino-5-cyano-6-(methylthio)nicotinate in 87 ml of ethanol and 87 ml of water. The reaction mixture is stirred at 60° C. for 2 hours. The ethanol is evaporated and 1 N aqueous soda is added. The aqueous phase is washed with ethyl acetate and then re-acidified by adding 1 N aqueous hydrogen chloride (pH=1). The precipitate formed is filtered, rinsed with water and with diethyl ether and then dried under vacuum to yield 7.67 g (quantitative) of 2-amino-5-cyano-6-(methylthio)nicotinic acid in the form of a brown powder.
Name
lithium hydroxide monohydrate
Quantity
3.08 g
Type
reactant
Reaction Step One
Name
ethyl 2-amino-5-cyano-6-(methylthio)nicotinate
Quantity
8.7 g
Type
reactant
Reaction Step One
Quantity
87 mL
Type
solvent
Reaction Step One
Name
Quantity
87 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].[NH2:4][C:5]1[N:15]=[C:14]([S:16][CH3:17])[C:13]([C:18]#[N:19])=[CH:12][C:6]=1[C:7]([O:9]CC)=[O:8]>C(O)C.O>[NH2:4][C:5]1[N:15]=[C:14]([S:16][CH3:17])[C:13]([C:18]#[N:19])=[CH:12][C:6]=1[C:7]([OH:9])=[O:8] |f:0.1.2|

Inputs

Step One
Name
lithium hydroxide monohydrate
Quantity
3.08 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
ethyl 2-amino-5-cyano-6-(methylthio)nicotinate
Quantity
8.7 g
Type
reactant
Smiles
NC1=C(C(=O)OCC)C=C(C(=N1)SC)C#N
Name
Quantity
87 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
87 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 60° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The ethanol is evaporated
ADDITION
Type
ADDITION
Details
1 N aqueous soda is added
WASH
Type
WASH
Details
The aqueous phase is washed with ethyl acetate
ADDITION
Type
ADDITION
Details
re-acidified by adding 1 N aqueous hydrogen chloride (pH=1)
CUSTOM
Type
CUSTOM
Details
The precipitate formed
FILTRATION
Type
FILTRATION
Details
is filtered
WASH
Type
WASH
Details
rinsed with water and with diethyl ether
CUSTOM
Type
CUSTOM
Details
dried under vacuum

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NC1=C(C(=O)O)C=C(C(=N1)SC)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 7.67 g
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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